molecular formula C6H4Cl2O2S B1592474 5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine CAS No. 225518-49-0

5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine

Cat. No. B1592474
M. Wt: 211.06 g/mol
InChI Key: UOJXEABHQWNIKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with other organic compounds . For instance, 2-Chloromethyl-2,3-dihydrothieno[3,4-b]-1,4-dioxine can be prepared by reacting 3,4-dimethoxythiophene with 3-chloro-1,2-propanediol via transesterification .


Molecular Structure Analysis

The molecular structure of “5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine” consists of a thieno[3,4-b][1,4]dioxine core with two chlorine atoms attached at the 5 and 7 positions . The molecular formula is C6H4Cl2O2S .

Scientific Research Applications

  • Polymer Synthesis

    • Application Summary : 2-Chloromethyl EDOT, a derivative of 2,3-dihydrothieno[3,4-b][1,4]dioxine, is used as a key building block for the incorporation of EDOT (3,4-ethylenedioxythio-phene) into copolymers .
    • Results/Outcomes : The result is a conjugated polymer, which has applications in various fields such as organic electronics due to its conductive properties .
  • Solvatochromic Studies

    • Application Summary : 2,3-dihydrothieno[3,4-b][1,4]dioxine and its derivatives have been used in solvatochromic studies .
    • Results/Outcomes : The study revealed that the band gap was reduced by 0.70 eV from the single donor–acceptor unit to the copolymer .
  • Synthesis of Conducting Polymers

    • Application Summary : 2,5-Dibromo-3,4-ethylenedioxythiophene (DBEDOT), a derivative of 2,3-dihydrothieno[3,4-b][1,4]dioxine, is used in the synthesis of highly conducting poly (3,4-ethylenedioxythiophene) (PEDOT) polymer .
    • Method of Application : The polymer is formed by solid-state polymerisation of DBEDOT .
    • Results/Outcomes : The resulting PEDOT polymer has a high degree of order and is used widely in organic-light emitting diodes and polymer field effect transistors .
  • Electrochromic Devices

    • Application Summary : DBEDOT is used as a monomer in the synthesis of PEDOT polymer which are used in electrochromic devices .
    • Method of Application : Polymerisation of DBEDOT can take place under very gentle conditions in the absence of external agents or catalysts .
    • Results/Outcomes : The resulting PEDOT polymer is used in electrochromic devices .
  • Synthesis of Poly(sulfobetaine-3,4-ethylenedioxythiophene) (PSBEDOT)

    • Application Summary : 2-Chloromethyl EDOT, a derivative of 2,3-dihydrothieno[3,4-b][1,4]dioxine, is used as an intermediate during the multi-step synthesis of PSBEDOT, a conjugated polymer .
    • Method of Application : The specific methods of application or experimental procedures would depend on the type of copolymer being synthesized. Typically, this involves a polymerization reaction under controlled conditions .
    • Results/Outcomes : The result is a conjugated polymer, which has applications in various fields due to its conductive properties .

properties

IUPAC Name

5,7-dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O2S/c7-5-3-4(6(8)11-5)10-2-1-9-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJXEABHQWNIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(SC(=C2O1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623270
Record name 5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine

CAS RN

225518-49-0
Record name 5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichloro-3,4-ethylenedioxythiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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